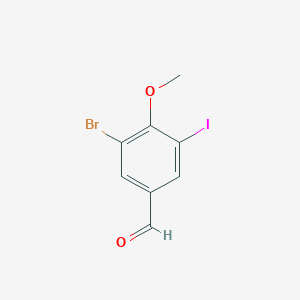
3-Bromo-5-iodo-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-4-methoxybenzaldehyde typically involves the bromination and iodination of 4-methoxybenzaldehyde. One common method includes:
Bromination: 4-Methoxybenzaldehyde is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate or hydrogen peroxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Oxidation: 3-Bromo-5-iodo-4-methoxybenzoic acid.
Reduction: 3-Bromo-5-iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-Bromo-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 5-Iodo-2-methoxybenzaldehyde
- 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Comparison: 3-Bromo-5-iodo-4-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent
Properties
Molecular Formula |
C8H6BrIO2 |
|---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
3-bromo-5-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
InChI Key |
ZUVSSQPPSGUZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















